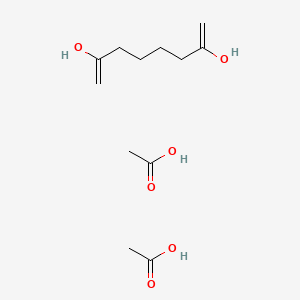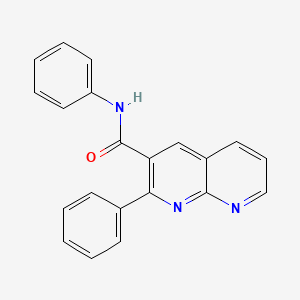![molecular formula C12H17Br2O3P B14260451 Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI) is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of bromine atoms and a phosphonic acid ester group, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a brominated benzyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of a less substituted phosphonic acid ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions include substituted phosphonic acid esters, phosphonic acids, and reduced phosphonic acid esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acid derivatives.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phosphonic acid ester group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in various signaling pathways by acting as a ligand for specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester: Contains a longer alkyl chain, which can affect its solubility and reactivity.
Phosphonic acid, [2-(bromomethyl)phenyl]methyl]-, diethyl ester: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C12H17Br2O3P |
|---|---|
Molekulargewicht |
400.04 g/mol |
IUPAC-Name |
1-bromo-3-(bromomethyl)-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C12H17Br2O3P/c1-3-16-18(15,17-4-2)9-11-5-10(8-13)6-12(14)7-11/h5-7H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
XEUOUWHEWUVXNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)Br)CBr)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



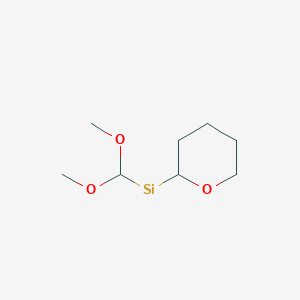
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
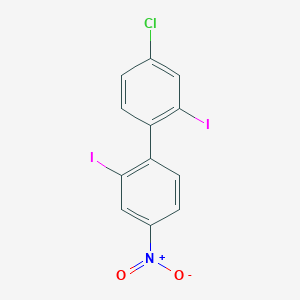
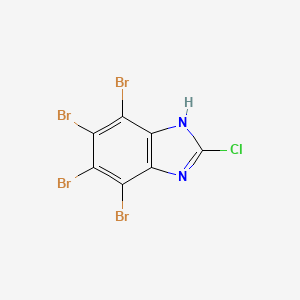
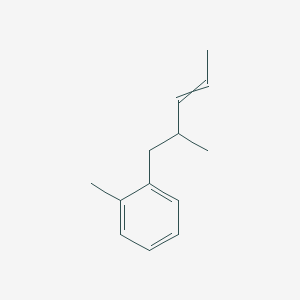
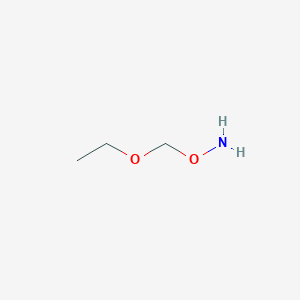
![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)

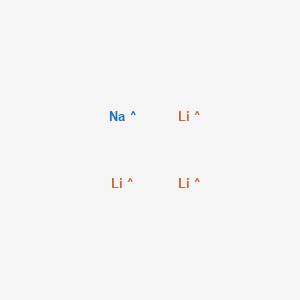
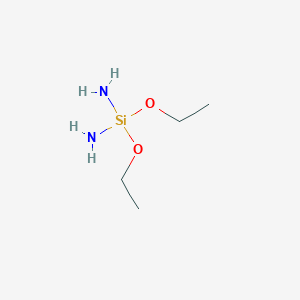
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
